molecular formula C20H15N3O2S B7685571 N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B7685571
M. Wt: 361.4 g/mol
InChI Key: GQFNTKIGVVWNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, material science, and industrial applications.

Properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-4-6-14(7-5-13)18-22-20(25-23-18)15-8-10-16(11-9-15)21-19(24)17-3-2-12-26-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFNTKIGVVWNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the thiophene ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide: shares similarities with other heterocyclic compounds containing oxadiazole and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, specific binding affinities, and diverse reactivity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.